Clocapramine dihydrochloride monohydrate
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Overview
Description
Clocapramine dihydrochloride monohydrate is an atypical antipsychotic of the imidobenzyl class. It was introduced in Japan in 1974 for the treatment of schizophrenia. In addition to its primary use in treating psychosis, clocapramine has also been used to augment antidepressants in the treatment of anxiety and panic disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of clocapramine involves the chlorination of carpipramine. The process typically includes the reaction of 3-chloro-10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)propylamine with 1,4’-bipiperidine-4’-carboxamide under controlled conditions .
Industrial Production Methods: Industrial production of clocapramine dihydrochloride monohydrate involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The final product is typically obtained as a white, crystalline powder with a melting point of 267°C .
Chemical Reactions Analysis
Types of Reactions: Clocapramine dihydrochloride monohydrate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the molecule, potentially affecting its pharmacological properties.
Reduction: This reaction can modify the molecule’s structure, impacting its efficacy and safety profile.
Substitution: This reaction involves replacing one functional group with another, which can lead to the formation of different derivatives with varying pharmacological activities
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are commonly employed.
Major Products Formed: The major products formed from these reactions include various derivatives of clocapramine, each with distinct pharmacological properties and potential therapeutic applications .
Scientific Research Applications
Clocapramine dihydrochloride monohydrate has been extensively studied for its applications in various fields:
Chemistry: Used as a reference compound in the synthesis of new antipsychotic agents.
Biology: Studied for its effects on neurotransmitter systems, particularly dopamine and serotonin receptors.
Medicine: Primarily used in the treatment of schizophrenia, anxiety, and panic disorders. .
Industry: Utilized in the pharmaceutical industry for the development of new therapeutic agents and formulations
Mechanism of Action
Clocapramine exerts its effects primarily by acting as an antagonist of the dopamine D2 and serotonin (5-HT2) receptors. This antagonistic action helps to modulate neurotransmitter activity in the brain, thereby alleviating symptoms of psychosis and anxiety. Additionally, clocapramine has affinity for α1-adrenergic and α2-adrenergic receptors, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Carpipramine: A precursor to clocapramine, used in the treatment of schizophrenia.
Mosapramine: Another atypical antipsychotic with a similar mechanism of action.
Penfluridol: A typical antipsychotic with a different pharmacological profile
Uniqueness: Clocapramine’s unique combination of receptor affinities, particularly its higher affinity for the 5-HT2 receptor compared to the D2 receptor, distinguishes it from other antipsychotics. This unique profile contributes to its lower propensity for inducing extrapyramidal symptoms, making it a valuable option in the treatment of psychiatric disorders .
Properties
CAS No. |
65016-29-7 |
---|---|
Molecular Formula |
C28H41Cl3N4O2 |
Molecular Weight |
572.0 g/mol |
IUPAC Name |
1-[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;hydrate;dihydrochloride |
InChI |
InChI=1S/C28H37ClN4O.2ClH.H2O/c29-24-12-11-23-10-9-22-7-2-3-8-25(22)33(26(23)21-24)18-6-15-31-19-13-28(14-20-31,27(30)34)32-16-4-1-5-17-32;;;/h2-3,7-8,11-12,21H,1,4-6,9-10,13-20H2,(H2,30,34);2*1H;1H2 |
InChI Key |
SWCNPPOGIXOVAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)CCCN3C4=CC=CC=C4CCC5=C3C=C(C=C5)Cl)C(=O)N.O.Cl.Cl |
Related CAS |
47739-98-0 (Parent) |
Origin of Product |
United States |
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